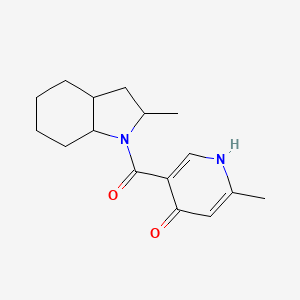
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
科学研究应用
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
作用机制
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a selective antagonist for mGluR5. It binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function in animal models of cognitive impairment. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its poor solubility in water. This can make it difficult to administer in certain experimental paradigms.
未来方向
There are many future directions for research involving N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in various neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for more research on the potential therapeutic applications of mGluR5 antagonists in the treatment of various psychiatric disorders.
合成方法
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-methoxy-5-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-chloro-5-methylpyridine-3-carboxylic acid. The second step involves the reaction of 2-chloro-5-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of potassium carbonate to form 3-cyclohexen-1-one-2-carboxylic acid. The final step involves the reaction of 3-cyclohexen-1-one-2-carboxylic acid with 2-aminoethanol in the presence of triethylamine to form N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide.
属性
IUPAC Name |
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-12(14(18-2)15-9-10)16-13(17)11-6-4-3-5-7-11/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSLQZQIFCLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)
![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)


![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)
![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)
![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)



